B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid
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Overview
Description
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Butyllithium: Employed in the bromine-lithium exchange reaction.
Triisopropyl Borate: Used as a boron source in the synthesis.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Scientific Research Applications
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2,4-Dimethoxy-5-pyrimidinylboronic Acid: Similar pyrimidine ring but with methoxy groups instead of methyl groups.
Uniqueness
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .
Properties
CAS No. |
1469931-07-4 |
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Molecular Formula |
C7H11BN2O2 |
Molecular Weight |
165.99 g/mol |
IUPAC Name |
(2,4,6-trimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |
InChI Key |
NVCUISXMBALXQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(N=C1C)C)C)(O)O |
Origin of Product |
United States |
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